2-Bromo-3-(trifluoromethyl)pyridine-4-methanol

Catalog No.
S852270
CAS No.
1227592-69-9
M.F
C7H5BrF3NO
M. Wt
256.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-(trifluoromethyl)pyridine-4-methanol

CAS Number

1227592-69-9

Product Name

2-Bromo-3-(trifluoromethyl)pyridine-4-methanol

IUPAC Name

[2-bromo-3-(trifluoromethyl)pyridin-4-yl]methanol

Molecular Formula

C7H5BrF3NO

Molecular Weight

256.02 g/mol

InChI

InChI=1S/C7H5BrF3NO/c8-6-5(7(9,10)11)4(3-13)1-2-12-6/h1-2,13H,3H2

InChI Key

UHJBKHBQJSUAJM-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=C1CO)C(F)(F)F)Br

Canonical SMILES

C1=CN=C(C(=C1CO)C(F)(F)F)Br

2-Bromo-3-(trifluoromethyl)pyridine-4-methanol is an organic compound classified as a pyridine derivative. It features a bromine atom, a trifluoromethyl group, and a hydroxymethyl group attached to the pyridine ring. The molecular formula of this compound is C7H6BrF3N, and it is known for its unique structural properties which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
  • Oxidation Reactions: The hydroxymethyl group can be oxidized to form a carboxyl group using agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: Reduction can modify either the trifluoromethyl group or the pyridine ring itself.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in developing new chemical entities.

Research indicates that 2-Bromo-3-(trifluoromethyl)pyridine-4-methanol has potential biological activities, particularly in antimicrobial and anticancer domains. Its structural features enable it to interact with biological targets, suggesting that it may serve as a lead compound in drug development. Studies have shown that compounds with similar structures often exhibit significant biological effects, making this compound a candidate for further investigation.

The synthesis of 2-Bromo-3-(trifluoromethyl)pyridine-4-methanol typically involves two main steps:

  • Bromination: 3-(Trifluoromethyl)pyridine is reacted with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position.
  • Hydroxymethylation: The resulting 2-bromo derivative is then treated with formaldehyde and a base (such as sodium hydroxide) to introduce the hydroxymethyl group at the 4-position.

These methods can be adapted for industrial production, where reaction conditions are optimized for yield and purity.

2-Bromo-3-(trifluoromethyl)pyridine-4-methanol has a wide range of applications:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
  • Pharmaceuticals: Investigated for potential use in developing new drugs due to its biological activity.
  • Agrochemicals: Utilized in creating pesticides and herbicides.
  • Dyes and Industrial Chemicals: Employed in manufacturing various dyes and other chemical products.

The mechanism of action of 2-Bromo-3-(trifluoromethyl)pyridine-4-methanol involves its interaction with specific molecular targets. The presence of both bromine and trifluoromethyl groups enhances its reactivity, allowing it to form stable complexes with biomolecules. This property is essential for its potential applications in medicinal chemistry, where understanding molecular interactions is crucial for drug design.

Several compounds share structural similarities with 2-Bromo-3-(trifluoromethyl)pyridine-4-methanol:

Compound NameKey Features
2-Bromo-4-(trifluoromethyl)pyridineSimilar structure but lacks the hydroxymethyl group
3-Bromo-2-(trifluoromethyl)pyridineDifferent positions of bromine and trifluoromethyl groups
2-Fluoro-4-(trifluoromethyl)pyridineContains fluorine instead of bromine

Uniqueness

What sets 2-Bromo-3-(trifluoromethyl)pyridine-4-methanol apart from these similar compounds is the combination of both bromine and hydroxymethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity patterns that are valuable in specific applications within organic synthesis and medicinal chemistry.

XLogP3

1.9

Dates

Last modified: 08-16-2023

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